molecular formula C3H8NO5P B564288 Glyphosate-13C2,15N CAS No. 1185107-63-4

Glyphosate-13C2,15N

Cat. No.: B564288
CAS No.: 1185107-63-4
M. Wt: 172.051
InChI Key: XDDAORKBJWWYJS-QZJDPFNNSA-N
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Mechanism of Action

Target of Action

Glyphosate-13C2,15N, a stable isotope-labeled analog of the widely studied compound glyphosate , primarily targets the shikimate pathway in plants . This pathway is crucial for the synthesis of aromatic amino acids . , making glyphosate a specific herbicide.

Mode of Action

This compound operates by blocking the shikimate pathway . By inhibiting this pathway, the synthesis of essential aromatic amino acids in plants is disrupted . This inhibition leads to a deficiency of these crucial amino acids, thereby affecting protein synthesis and plant growth, ultimately leading to the death of the plant .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the shikimate pathway . This pathway is responsible for the synthesis of aromatic amino acids in plants . When glyphosate inhibits the shikimate pathway, it prevents the production of these amino acids, disrupting protein synthesis and plant growth .

Pharmacokinetics

Glyphosate, the parent compound, is known to have low bioavailability due to its rapid microbial degradation and low leaching potential .

Result of Action

The primary result of this compound action is the inhibition of the shikimate pathway , leading to a deficiency in aromatic amino acids . This deficiency disrupts protein synthesis and plant growth, causing the plant to die .

Action Environment

This compound, like its parent compound glyphosate, may have effects in various compartments of the environment such as soil and water . Although laboratory studies showed fast microbial degradation and a low leaching potential, glyphosate is often detected in various environmental compartments . The action, efficacy, and stability of this compound can be influenced by various environmental factors such as soil type, temperature, moisture, and microbial activity .

Biochemical Analysis

Biochemical Properties

Glyphosate-13C2,15N, like its parent compound Glyphosate, is known to interact with various enzymes and proteins. It targets and blocks a plant metabolic pathway not found in animals, the shikimate pathway, required for the synthesis of aromatic amino acids in plants .

Cellular Effects

This compound can have effects in various compartments of the environment such as soil and water . Although laboratory studies showed fast microbial degradation and a low leaching potential, it is often detected in various environmental compartments . It has been reported to have limited short-term effects on commensal bacterial community composition in the gut environment due to sufficient aromatic amino acid levels .

Molecular Mechanism

The molecular mechanism of action of this compound involves the inhibition of the 5-enolpyruvylshikimate-3-phosphate (EPSP) synthase enzyme, which is involved in the biosynthesis of aromatic amino acids in plants . This inhibition disrupts the shikimate pathway, leading to a deficiency of essential amino acids and an uncontrolled flow of carbon, disrupting other metabolic pathways .

Temporal Effects in Laboratory Settings

In a lysimeter field experiment over a study period of one hydrological year using non-radioactive this compound labelling and maize cultivation, it was found that this compound showed low recoveries in soil after the study period, indicating rapid degradation .

Dosage Effects in Animal Models

The parent compound Glyphosate has been studied extensively, and its toxicity varies significantly depending on the dosage and the animal model used .

Metabolic Pathways

This compound, like Glyphosate, is involved in the shikimate pathway in plants . It inhibits the EPSP synthase enzyme, disrupting the production of aromatic amino acids .

Transport and Distribution

Glyphosate, the parent compound, is known to be transported via the xylem and phloem, allowing it to move throughout the plant .

Subcellular Localization

Glyphosate, the parent compound, is known to accumulate in the meristematic tissues of plants .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Glyphosate-13C2,15N involves the incorporation of carbon-13 and nitrogen-15 isotopes into the glyphosate molecule. This can be achieved through various synthetic routes, including the use of isotopically labeled precursors. One common method involves the reaction of isotopically labeled glycine with phosphonomethylglycine .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using isotopically labeled starting materials. The process is optimized to ensure high yields and purity of the final product. Advanced techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are used to monitor the synthesis and ensure the quality of the product .

Chemical Reactions Analysis

Types of Reactions

Glyphosate-13C2,15N undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents such as hydrogen peroxide and reducing agents like sodium borohydride. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and pH levels .

Major Products

The major products formed from the reactions of this compound include aminomethylphosphonic acid (AMPA) and various other degradation products. These products are often analyzed using techniques such as HPLC and mass spectrometry to understand the degradation pathways and environmental impact of glyphosate .

Scientific Research Applications

Glyphosate-13C2,15N is used extensively in scientific research to study the environmental fate and degradation of glyphosate. Its applications include:

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Glyphosate-13C2,15N include:

Uniqueness

This compound is unique due to its dual isotopic labeling, which provides enhanced sensitivity and specificity in analytical studies. This dual labeling allows for more precise tracing and quantification of glyphosate and its degradation products in environmental and biological samples .

Properties

IUPAC Name

2-(phosphonomethyl(15N)amino)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H8NO5P/c5-3(6)1-4-2-10(7,8)9/h4H,1-2H2,(H,5,6)(H2,7,8,9)/i1+1,3+1,4+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDDAORKBJWWYJS-QZJDPFNNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=O)O)NCP(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([15NH][13CH2][13C](=O)O)P(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H8NO5P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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